N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide
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Overview
Description
N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that includes pyrimidine, piperidine, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the pyrazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine, piperidine, and pyrazine derivatives, such as:
Pyrimidine derivatives: Known for their antiviral and anticancer activities.
Piperidine derivatives: Studied for their potential use as analgesics and antipsychotics.
Pyrazine derivatives: Investigated for their antimicrobial and anti-inflammatory properties
Uniqueness
N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide is unique due to its combination of pyrimidine, piperidine, and pyrazine rings, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile and valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C16H26N6O3S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C16H26N6O3S/c1-19(2)26(24,25)22-11-9-20(10-12-22)15(23)14-5-3-8-21(13-14)16-17-6-4-7-18-16/h4,6-7,14H,3,5,8-13H2,1-2H3 |
InChI Key |
MCRWEHQSWITVBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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